N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide
Description
N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, hydroxyl, cyclopropyl, methoxy, and ethanesulfonamide functional groups
Properties
IUPAC Name |
N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO4S/c1-19-11(7-2-3-7)6-20(17,18)15-12-9(14)4-8(13)5-10(12)16/h4-5,7,11,15-16H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQIKPXJBNWHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Cyclopropylation: Formation of the cyclopropyl group.
Methoxylation: Introduction of the methoxy group.
Sulfonamidation: Formation of the ethanesulfonamide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of halogenated aromatic rings.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aromatic compounds.
Scientific Research Applications
N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chloro-6-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)methanesulfonamide
- N-(4-bromo-2-chloro-6-hydroxyphenyl)-3-cyclopentene-1-carboxamide
Uniqueness
N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
